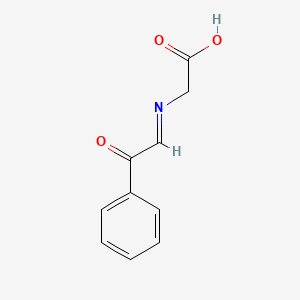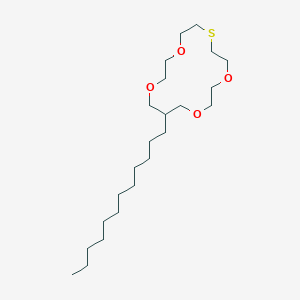
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to the presence of a sulfur atom within the ring, which imparts distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane typically involves the reaction of dodecyl bromide with a suitable precursor containing the tetraoxa-7-thiacyclohexadecane ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfur sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring.
Applications De Recherche Scientifique
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving membrane transport and ion channels due to its ability to form stable complexes with cations.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring can coordinate with metal cations, facilitating their transport and stabilization. This property is particularly useful in applications involving ion transport and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexing abilities but containing nitrogen atoms instead of sulfur.
18-Crown-6: A well-known crown ether that lacks the sulfur atom, resulting in different chemical properties.
Benzo-15-crown-5: A crown ether with a benzene ring, providing different steric and electronic effects.
Uniqueness
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is unique due to the presence of the sulfur atom within the ring, which imparts distinct reactivity and complexing abilities compared to other crown ethers. This makes it particularly valuable in applications requiring specific interactions with metal ions and other substrates.
Propriétés
Numéro CAS |
114174-42-4 |
|---|---|
Formule moléculaire |
C23H46O4S |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
15-dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane |
InChI |
InChI=1S/C23H46O4S/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-26-15-13-24-17-19-28-20-18-25-14-16-27-22-23/h23H,2-22H2,1H3 |
Clé InChI |
HUOOACSTFDQVRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1COCCOCCSCCOCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


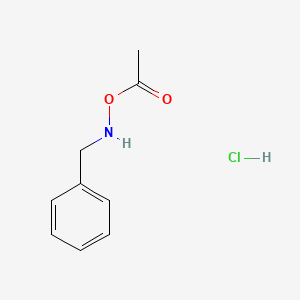
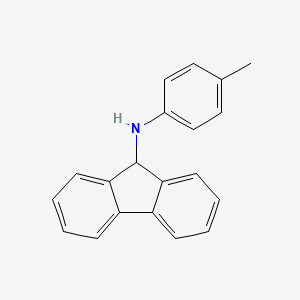
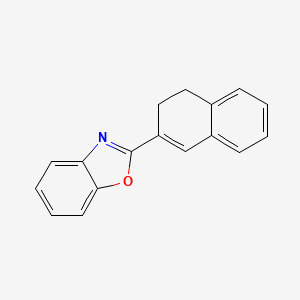


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
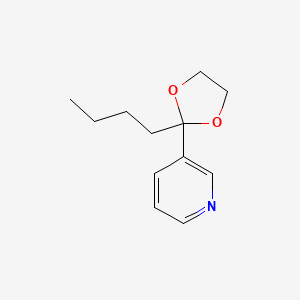
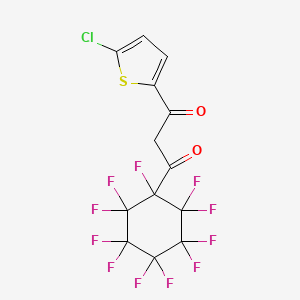
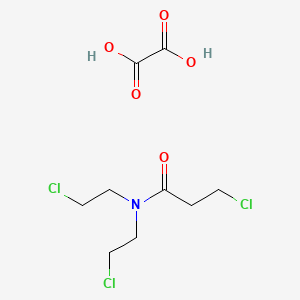
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
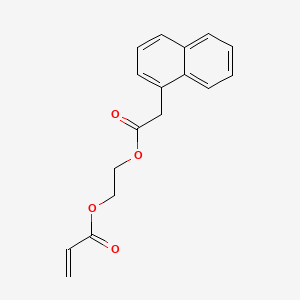
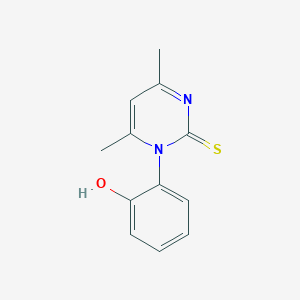
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
